Mitomycin F

Description

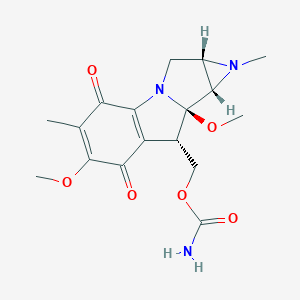

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(4S,6S,7R,8S)-7,11-dimethoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O6/c1-7-12(21)11-10(13(22)14(7)24-3)8(6-26-16(18)23)17(25-4)15-9(19(15)2)5-20(11)17/h8-9,15H,5-6H2,1-4H3,(H2,18,23)/t8-,9+,15+,17-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMDHGNWABITNT-JZWICRQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939522 | |

| Record name | (6,8a-Dimethoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18209-14-8 | |

| Record name | Mitomycin F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18209-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylmitomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018209148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6,8a-Dimethoxy-1,5-dimethyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOMYCIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOQ83S599K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for Mitomycin F and Analogues

Synthetic Routes to Mitomycin F from Related Mitomycins (e.g., Methylation of Aziridine (B145994) of Mitomycin A)

The biosynthesis and chemical interconversion of mitomycins provide viable routes to this compound. A key semi-synthetic strategy involves the direct conversion from Mitomycin A.

N-Methylation of Mitomycin A: this compound can be synthesized by the methylation of the aziridine nitrogen of Mitomycin A. nih.gov This transformation specifically targets the N1a position of the mitomycin core structure.

Enzymatic Conversion: The enzyme MitN, an aziridine N-methyltransferase found in the mitomycin biosynthetic pathway of Streptomyces lavendulae, has been shown to catalyze the conversion of Mitomycin A to this compound. nih.gov This enzymatic reaction utilizes S-adenosylmethionine as the methyl donor, highlighting a biocatalytic approach to synthesizing this specific analogue. nih.gov

This targeted modification underscores the structural relationships within the mitomycin family, where simple chemical or enzymatic steps can interconvert different members. nih.gov

Total Synthesis Approaches for the Mitomycinoid Core Structure

The total synthesis of mitomycins is a formidable challenge in organic chemistry due to the molecule's dense and highly reactive arrangement of functional groups, including an aziridine, a quinone, and a fragile aminal linkage. nih.govresearchgate.net As chemist S. Danishefsky noted, "The synthesis of a mitomycin is the chemical equivalent of walking on egg shells." nih.govprinceton.edu Several research groups have undertaken this challenge, developing innovative strategies to construct the core tetracyclic pyrrolo-indole skeleton. nih.gov

Key strategic milestones in the field include:

The Kishi Synthesis: The first total synthesis of a mitomycin (Mitomycin C) was accomplished by the Kishi laboratory. A crucial element of this approach was the late-stage introduction of the sensitive aminal moiety. nih.gov

The Fukuyama Synthesis: The Fukuyama group developed a distinct approach for the total synthesis of mitomycins, including Mitomycin C, via an isomitomycin A intermediate. acs.org

The Danishefsky Synthesis: Danishefsky's work, initially targeting the related FR-900482 compound, also led to a successful total synthesis of Mitomycin K. nih.govprinceton.edu This route featured an intermolecular Diels-Alder reaction as a key step. nih.gov

These landmark syntheses have not only provided access to the natural products but have also spurred the development of new synthetic methodologies applicable to other complex molecules. researchgate.net

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis. In the context of mitomycins, enzymes offer a powerful tool for specific modifications that are often difficult to achieve with traditional chemical reagents.

As mentioned previously, the MitN methyltransferase specifically converts Mitomycin A into this compound. nih.gov This biocatalytic step can be integrated into synthetic sequences to produce this compound or its derivatives. For instance, chemically synthesized precursors or analogues of Mitomycin A could potentially serve as substrates for MitN, leading to a diverse range of novel this compound derivatives. This strategy leverages the inherent selectivity of enzymes to functionalize the complex mitomycin scaffold in a controlled manner.

Design and Synthesis of Novel this compound Analogues and Related Structures

The synthesis of novel analogues of this compound is driven by the desire to improve its activity, selectivity, and pharmacological properties. These efforts often involve modifications at various positions of the mitosane core.

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of this compound and its derivatives influence their biological activity. While detailed SAR for this compound itself is less extensively documented than for Mitomycin C, general principles from the mitomycin class apply.

Key areas of modification and their general impact on activity include:

The Aziridine Ring: This functional group is critical for the DNA alkylating activity of mitomycins. researchgate.net Modifications to this ring, such as the N-methylation that distinguishes this compound from Mitomycin A, can modulate reactivity and biological effect.

The C10 Carbamate (B1207046): Elimination or modification of the carbamate group, as seen in Mitomycin G and H, alters the molecule's properties. nih.gov

The C9a Stereocenter: The stereochemistry at the C9a position can influence biological activity. For example, 9-epi-mitomycin B showed better activity than the non-epimerized version. nih.gov

Synthetic efforts to create derivatives focus on systematically altering these and other positions to probe their influence on DNA cross-linking efficiency and cytotoxicity.

Leucomitomycins are the reduced, hydroquinone (B1673460) form of the mitomycins. This reduction is a key activation step that precedes DNA alkylation. The synthesis of stable leucomitomycin derivatives is challenging due to their instability and propensity for re-oxidation. However, preparing and studying these reduced forms is crucial for understanding the mechanism of action. Synthetic strategies often involve the reduction of the parent mitomycin under controlled conditions, followed by trapping or derivatization of the hydroquinone to prevent re-oxidation, allowing for further study of these transient but biologically critical species.

Cellular and Subcellular Responses to Mitomycin F Exposure

Cell Cycle Progression Perturbations Induced by Mitomycin F (e.g., S and G2 phase arrest)

Exposure to mitomycins, including this compound, profoundly disrupts the normal progression of the cell cycle. The formation of DNA interstrand crosslinks (ICLs) by these agents presents a formidable obstacle to the DNA replication machinery. nih.gov As a result, cells often activate cell cycle checkpoints to halt division and allow time for DNA repair.

Research has demonstrated that treatment with mitomycins typically leads to a significant arrest of cells in the S and G2/M phases of the cell cycle. researchgate.netspandidos-publications.com The S phase arrest is a direct consequence of the replication forks stalling at the sites of DNA damage. oncoscience.us The subsequent G2/M arrest prevents cells with damaged DNA from entering mitosis, a crucial mechanism to prevent the propagation of genomic instability. mdpi.com For instance, studies on related mitomycins have shown a notable increase in the cell population in the S and G2/M phases following treatment. spandidos-publications.comoncotarget.com In some cell lines, this arrest is a critical prerequisite for the repair of ICLs and the potential for the cell to re-enter the cell cycle. researchgate.net The inability to properly repair this damage and resolve the cell cycle arrest can ultimately lead to cell death. nih.gov

Table 1: Effects of Mitomycin Analogs on Cell Cycle Progression

| Cell Line | Mitomycin Analog | Observed Effect | Reference |

| MCF-7 (p53 wild-type) | Mitomycin C (MC) | Increased cell population in G1/S phase | spandidos-publications.com |

| K562 (p53-deficient) | Mitomycin C (MC) | Increased cell population in S phase | spandidos-publications.com |

| DLD1 (p53-null) | Decarbamoylmitomycin C (DMC) | Halted cell proliferation at S and G2/M phases | spandidos-publications.com |

| Human Retinal Pigment Epithelial (RPE) cells | Mitomycin C (MC) | Partial arrest of the cell cycle at S and G2/M phase | researchgate.net |

Activation of DNA Damage Response Pathways

The extensive DNA damage caused by this compound triggers a robust activation of the DNA Damage Response (DDR) network. This signaling cascade is essential for detecting DNA lesions, signaling their presence, and coordinating DNA repair with cell cycle arrest. The primary sensors of the types of damage induced by mitomycins are the Ataxia Telangiectasia and Rad3-related (ATR) and Ataxia Telangiectasia Mutated (ATM) kinases. mdpi.com

ATR is generally activated in response to single-stranded DNA and stalled replication forks, which are direct consequences of mitomycin-induced ICLs. oncoscience.usmdpi.com ATM is typically activated by double-strand breaks, which can arise as intermediates during the repair of ICLs. mdpi.com Once activated, these kinases phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2. oncoscience.usmdpi.com Activation of CHK1 and CHK2 is crucial for instituting cell cycle arrest, in part by targeting phosphatases like Cdc25, which are necessary for the activation of cyclin-dependent kinases that drive cell cycle progression. mdpi.commdpi.com The phosphorylation of the histone variant H2AX to form γH2AX is another key event, serving as a marker for DNA damage and a platform for the recruitment of repair factors to the lesion site. oncoscience.us The Fanconi Anemia (FA) pathway is a specialized DNA repair pathway that plays a critical role in the repair of ICLs, and its activation is a key component of the cellular response to mitomycins. oncotarget.comresearchgate.net

Mechanisms of Cell Death Induction by this compound

If the DNA damage induced by this compound is too severe to be repaired, the cell will be directed towards programmed cell death. Mitomycins can induce cell death through multiple mechanisms, including both apoptotic and non-apoptotic pathways.

Apoptosis, or programmed cell death, is a major outcome of mitomycin exposure. This can be triggered through pathways that are both dependent on and independent of the tumor suppressor protein p53.

In cells with functional p53, DNA damage leads to the stabilization and activation of p53. acs.orgnih.govtandfonline.com Activated p53 can then transcriptionally upregulate pro-apoptotic proteins from the Bcl-2 family, such as Bax, Puma, and Noxa, which in turn promote the mitochondrial pathway of apoptosis. tandfonline.comnih.gov Mitomycin treatment has been shown to lead to the nuclear accumulation of p53 and subsequent apoptosis. nih.gov Furthermore, mitomycins can also induce the expression of death receptors like Fas on the cell surface, priming the cells for apoptosis via the extrinsic pathway. nih.govarvojournals.org

Crucially, mitomycins can also induce apoptosis in cells lacking functional p53, an important feature for cancer therapy as p53 is frequently mutated in tumors. acs.orgnih.gov This p53-independent apoptosis can be mediated by other p53 family members like p73, which can also be activated by DNA damage and induce apoptosis. mdpi.comacs.org Studies have shown that the specific stereochemical structure of the DNA adducts formed by different mitomycin analogs can influence the signaling to either p53-dependent or p53-independent cell death pathways. nih.govacs.org For instance, decarbamoylmitomycin C (DMC), a derivative of Mitomycin C, has been shown to be particularly effective at inducing a rapid p53-independent cell death. nih.govacs.org

In addition to apoptosis, this compound can induce other forms of cell death, such as programmed necrosis (also known as necroptosis). acs.orgnih.gov This form of regulated necrosis can be a critical mechanism for eliminating cells, particularly when apoptotic pathways are blocked or inhibited, as is often the case in cancer cells. nih.govfrontiersin.org

The induction of programmed necrosis by mitomycins has been observed particularly in p53-deficient cell lines. acs.orgnih.gov A key event in this pathway is the early and robust activation of Poly(ADP-ribose) polymerase (PARP). acs.orgnih.gov While PARP is involved in DNA repair, its overactivation can lead to a depletion of cellular energy stores (NAD+ and ATP) and subsequent necrotic cell death. nih.gov Studies with DMC have shown that its increased cytotoxicity in p53-null cells is associated with early PARP activation and depletion of the Chk1 kinase, markers consistent with programmed necrosis. acs.orgnih.gov This suggests that the type of DNA lesion created can shift the balance from apoptotic to necrotic cell death signaling in the absence of p53. acs.org

Modulation of Cellular Signaling Networks and Gene Expression

The cellular response to this compound extends beyond the immediate DDR and cell death pathways, involving a broad reprogramming of cellular signaling networks and gene expression profiles.

Table 2: Summary of Cellular Responses to this compound Exposure

| Cellular Process | Key Molecular Events and Pathways | Outcome |

| Cell Cycle Progression | Stalling of replication forks, activation of S and G2/M checkpoints (ATR/ATM -> CHK1/CHK2 -> Cdc25) | S and G2/M phase arrest |

| DNA Damage Response | Activation of ATM/ATR kinases, phosphorylation of H2AX, CHK1, CHK2, activation of Fanconi Anemia pathway | Coordination of DNA repair and cell cycle arrest |

| Apoptosis (p53-dependent) | p53 stabilization and activation, transcriptional upregulation of Bax, Puma, Noxa; upregulation of Fas death receptor | Mitochondrial and extrinsic pathway-mediated cell death |

| Apoptosis (p53-independent) | Activation of p73, signaling influenced by specific DNA adduct structures | Cell death in p53-deficient cells |

| Programmed Necrosis | Early and robust activation of PARP, depletion of Chk1 | Energy depletion and necrotic cell death, especially in p53-deficient cells |

| Signaling & Gene Expression | Downregulation of cell cycle, DDR, and proliferation networks (e.g., RAS/MAPK/ERK) | Comprehensive shutdown of pro-growth signals |

Modulation of Akt Pathway Activity

This compound's impact on the Akt signaling pathway, a crucial regulator of cell survival, proliferation, and drug resistance, has been a subject of investigation, primarily through studies involving its more common analog, Mitomycin C (MMC). Research indicates that the modulation of the Akt pathway by mitomycins can be cell-type specific and dependent on the cellular context.

In some cancer cell lines, such as MCF-7 (p53-proficient), treatment with MMC and its analog, 10-decarbamoyl mitomycin C (DMC), has been shown to inhibit the Akt pathway. nih.gov This deactivation of Akt, however, did not appear to be directly linked to the activation of p21WAF1/CIP1 in these cells. nih.gov Proteomic analysis revealed that DMC had a more potent effect on downregulating Akt protein expression compared to MMC in MCF-7 cells. nih.gov Conversely, in K562 (p53-deficient) cells, neither MMC nor DMC had any discernible effect on the Akt signaling pathway. nih.gov

In contrast, other studies have demonstrated that MMC can induce the activation of Akt. In aggressive lung cancer cells (CL1-5), MMC treatment led to a significant increase in phosphorylated Akt (p-Akt), which is the active form of the protein. nih.gov This activation of p-Akt was associated with increased resistance to MMC-induced cytotoxicity and enhanced cell migration. nih.gov The endogenous levels of p-Akt were also found to be higher in the more aggressive CL1-5 cells compared to the less aggressive CL1-0 cells, and this difference was further amplified upon MMC treatment. nih.gov The use of an Akt inhibitor reversed the MMC-induced migration, underscoring the role of p-Akt in this process. nih.gov

These findings highlight the complex and often contradictory role of the Akt pathway in response to mitomycin treatment. The outcome, whether it be inhibition or activation, appears to be contingent on the specific cancer cell line, its p53 status, and the experimental conditions.

Table 1: Effect of Mitomycin Analogs on Akt Pathway in Different Cell Lines

| Cell Line | p53 Status | Mitomycin Analog | Effect on Akt Pathway | Reference |

|---|---|---|---|---|

| MCF-7 | Proficient | MMC, DMC | Inhibition/Deactivation | nih.gov |

| K562 | Deficient | MMC, DMC | No effect | nih.gov |

| CL1-5 (Lung Cancer) | Not specified | MMC | Activation (increased p-Akt) | nih.gov |

Immunomodulatory Effects

Inhibition of B cell, T cell, and Macrophage Proliferation:

B and T Cells: In vitro studies have demonstrated that mitomycin can inhibit the proliferation of B cells and T cells. drugbank.com However, some research suggests the existence of a mitomycin-resistant population of T cells in the peripheral blood of normal individuals that can still form colonies after treatment. nih.gov For instance, while mitomycin C significantly reduced the proliferation of T cells in liquid cultures stimulated with phytohemagglutinin (PHA), it only moderately reduced the formation of T cell colonies. nih.gov This suggests that a subset of T cells may be less susceptible to the anti-proliferative effects of mitomycin. nih.gov

Macrophages: Mitomycin has also been shown to suppress the proliferation of macrophages. drugbank.comnih.gov In studies on wound healing, Mitomycin C was observed to suppress the migration and proliferation of fibroblasts and macrophages. nih.gov However, other research indicates that intraperitoneal injection of Mitomycin C in rats can induce tumoricidal macrophages in the peritoneal cavity, suggesting a potential activating effect in certain contexts. nih.gov

Impairment of Antigen Presentation:

Mitomycin treatment has been shown to impair antigen presentation. drugbank.com Dendritic cells (DCs), which are potent antigen-presenting cells (APCs), when treated with Mitomycin C (MMC), become suppressive and can inhibit T cell responses. pnas.orgnih.gov Interestingly, this impairment is not due to a downregulation of MHC class II or costimulatory molecules like CD80/86 on the surface of DCs. pnas.org Instead, MMC-treated DCs appear to induce a state of anergy or arrest T cells in the G0/G1 phase of the cell cycle. pnas.org Gene expression analysis of MMC-treated DCs revealed changes in genes related to apoptosis and immunosuppression, which may contribute to their suppressive phenotype. pnas.orgnih.gov

Suppression of Cytokine Secretion:

Mitomycin has been documented to suppress the secretion of several key cytokines. In vitro studies have shown that it can impair the secretion of interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2). drugbank.com

In studies using stromal cultures from eosinophilic nasal polyps, Mitomycin C significantly inhibited the synthesis of granulocyte-macrophage colony-stimulating factor (GM-CSF). nih.govbjorl.org There was also a trend towards a reduction in interleukin-5 (IL-5) secretion, although this did not always reach statistical significance. nih.govbjorl.org

The combination of Mitomycin C with radiotherapy in a rectal cancer model was found to modulate the tumor microenvironment by increasing the infiltration of cytotoxic T lymphocytes and natural killer (NK) cells while reducing regulatory T cells. amegroups.org This combination also augmented the expression of Ifnb1 (interferon-beta 1). amegroups.org

Table 2: Summary of Mitomycin's Immunomodulatory Effects

| Immune Cell/Process | Effect of Mitomycin | Key Findings | References |

|---|---|---|---|

| B Cell Proliferation | Inhibition | Suppresses proliferation in vitro. | drugbank.com |

| T Cell Proliferation | Inhibition (with resistance) | Inhibits proliferation, but a resistant subpopulation may exist. | drugbank.comnih.gov |

| Macrophage Proliferation | Inhibition | Suppresses proliferation in some contexts. | drugbank.comnih.gov |

| Antigen Presentation | Impairment | Induces suppressive dendritic cells without downregulating MHC-II or costimulatory molecules. | drugbank.compnas.orgnih.gov |

| Cytokine Secretion | Suppression | Inhibits IFN-γ, TNF-α, IL-2, and GM-CSF secretion. Modulates secretion of various other cytokines. | drugbank.comnih.govbjorl.orgresearchgate.netamegroups.org |

Compounds Mentioned:

10-decarbamoyl mitomycin C

CD80

CD86

CXCL1

CXCL10

G-CSF

GM-CSF

IFN-γ

IL-1ra

IL-1α

IL-1β

IL-2

IL-5

IL-6

IL-8

Interferon-beta 1

MIF

Mitomycin C

this compound

PAI-1

Phytohemagglutinin

p21WAF1/CIP1

TGF-β1

TGF-β3

TNF-α

Mechanisms of Resistance to Mitomycin F and Mitomycinoids

Intrinsic and Acquired Cellular Resistance Mechanisms

Cancer cells can exhibit two main types of resistance to chemotherapeutic agents: intrinsic (innate) and acquired (secondary) resistance. nih.govmedicaljournalssweden.se Intrinsic resistance refers to the pre-existing capacity of cancer cells to withstand the effects of a drug even before its administration. nih.govmdpi.com This can be due to a variety of factors inherent to the tumor cells, such as the presence of cancer stem cells or the expression of drug efflux pumps. imrpress.com

Conversely, acquired resistance develops in cancer cells that were initially susceptible to a drug but become resistant over time due to genetic or epigenetic alterations. nih.govmedicaljournalssweden.se This is a common phenomenon in chemotherapy where tumors may initially respond to treatment, only to relapse later with a drug-resistant phenotype. medicaljournalssweden.se Mechanisms contributing to acquired resistance are diverse and can include increased drug efflux, metabolic inactivation of the drug, alterations in the drug's target, enhanced DNA repair capabilities, and evasion of apoptosis. mdpi.com

For mitomycins, resistance has been observed to develop under aerobic conditions but not under hypoxia. aacrjournals.orgnih.gov This suggests that some resistance mechanisms are oxygen-dependent. nih.gov The development of resistance to mitomycins can involve a combination of the mechanisms detailed in the following sections.

Role of Bioreductive Enzyme Expression in Resistance (e.g., decreased levels of NQO1, FpT)

Mitomycin F, like other mitomycins, is a prodrug that requires enzymatic reduction to become a cytotoxic agent capable of alkylating DNA. aacrjournals.org A number of enzymes can activate mitomycins, including NAD(P)H:quinone oxidoreductase 1 (NQO1, also known as DT-diaphorase) and NADPH-cytochrome P450 reductase (FpT). aacrjournals.orgresearchgate.net

A significant mechanism of resistance to mitomycins involves a deficiency in these bioreductive enzymes. aacrjournals.org Reduced levels of NQO1 and FpT have been observed in mitomycin-resistant cell lines. aacrjournals.orgnih.gov For instance, a human bladder cancer subline selected for mitomycin C resistance showed significantly lower levels of both FpT and DT-diaphorase. aacrjournals.org Similarly, a CHO cell line with acquired resistance to mitomycin C had 3-4 times lower FpT activity. aacrjournals.org

NQO1 catalyzes a two-electron reduction of mitomycins to their active hydroquinone (B1673460) form. researchgate.net A decrease in NQO1 expression or activity can therefore lead to reduced drug activation and subsequent resistance. nih.gov FpT, on the other hand, performs a one-electron reduction, which under hypoxic conditions leads to the formation of the reactive hydroquinone, but under aerobic conditions can lead to a futile redox cycle that generates reactive oxygen species. aacrjournals.org

The levels of these activating enzymes are critical for sensitivity to mitomycins. aacrjournals.org Overexpression of DT-diaphorase or FpT in resistant CHO cells has been shown to restore sensitivity to mitomycin C, supporting the idea that decreased enzyme levels are a key resistance mechanism. aacrjournals.org The interplay between different activating enzymes and detoxification systems is complex, meaning that a simple correlation between a single enzyme and chemosensitivity is not always straightforward. nih.gov

Table 1: Role of Bioreductive Enzymes in Mitomycin Resistance

| Enzyme | Function in Mitomycin Activation | Consequence of Decreased Expression/Activity | Reference |

|---|---|---|---|

| NQO1 (DT-diaphorase) | Two-electron reduction to the active hydroquinone form. | Reduced drug activation, leading to resistance. | aacrjournals.orgresearchgate.netnih.gov |

| FpT (NADPH-cytochrome P450 reductase) | One-electron reduction to a semiquinone radical. | Decreased formation of the cytotoxic hydroquinone, especially under hypoxic conditions, resulting in resistance. | aacrjournals.org |

DNA Repair Pathways in this compound Resistance

This compound exerts its cytotoxic effects primarily by causing DNA damage, particularly interstrand cross-links (ICLs). researchgate.netoup.com Consequently, the cell's ability to repair this damage is a crucial determinant of its sensitivity or resistance to the drug. nih.gov Enhanced DNA repair capacity is a well-established mechanism of resistance to DNA-damaging agents. nih.govoncotarget.com

Multiple DNA repair pathways are involved in processing the damage induced by mitomycins, including:

Nucleotide Excision Repair (NER): This pathway is a primary mechanism for repairing bulky DNA adducts and ICLs. researchgate.netoncotarget.com The NER pathway, involving proteins like UvrABC in bacteria, can convert ICLs into double-strand breaks, which are then repaired by other pathways. researchgate.netnih.gov

Homologous Recombination (HR): HR is a major pathway for the repair of double-strand breaks and is considered relatively error-free. nih.govoncotarget.com It is involved in the repair of ICLs, often in conjunction with other pathways. oup.comnih.gov

Fanconi Anemia (FA) Pathway: This pathway is specifically important for the repair of ICLs and coordinates the activities of NER, HR, and translesion synthesis. nih.govoncotarget.comfrontiersin.org

Translesion Synthesis (TLS): TLS allows DNA replication to proceed past a DNA lesion, although it is often an error-prone process. oup.comoncotarget.com

In some aggressive lung cancer cells, resistance to mitomycin C was not associated with increased DNA repair enzyme activity, suggesting that in certain contexts, other mechanisms might be more dominant. oncotarget.com However, in many cases, upregulation of DNA repair pathways is a key factor in conferring resistance to this compound and other mitomycinoids. nih.gov

Drug Efflux Mechanisms and Their Contribution to Resistance

Drug efflux, the active transport of drugs out of the cell, is a major mechanism of multidrug resistance (MDR) in cancer. nih.govnih.gov This process is primarily mediated by ATP-binding cassette (ABC) transporters, which are transmembrane proteins that use the energy from ATP hydrolysis to pump a wide variety of substrates, including chemotherapeutic drugs, out of the cell. nih.govimrpress.com By reducing the intracellular concentration of the drug, these pumps diminish its therapeutic efficacy. nih.gov

Several ABC transporters have been implicated in resistance to various anticancer agents, including:

P-glycoprotein (P-gp/ABCB1): One of the most well-studied ABC transporters, P-gp upregulation has been linked to resistance to a broad range of drugs. nih.gov

Multidrug Resistance-Associated Proteins (MRPs): This family of transporters can efflux a wide array of xenobiotics and are associated with poor clinical outcomes in several cancers. nih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP confers resistance to numerous anticancer agents and its overexpression is linked to drug resistance in various cancer cell lines. nih.govimrpress.com

While drug efflux is a well-documented mechanism of resistance for many chemotherapeutic agents, its role in mitomycin resistance can be complex. aacrjournals.org In the producing organism, Streptomyces lavendulae, a membrane-associated protein called Mct is involved in the excretion of mitomycin C, contributing to the organism's self-resistance. nih.gov Co-expression of mct with another resistance gene, mrd (which encodes a drug-binding protein), in E. coli led to a significant increase in resistance and reduced intracellular accumulation of mitomycin C. nih.gov In mammalian cells, while efflux is a known resistance mechanism, some studies have suggested that for mitomycins, other mechanisms like decreased bioactivation might be more prominent. nih.govresearchgate.net

Adaptive Cellular Responses to this compound Stress (e.g., persister cell formation)

In addition to specific resistance mechanisms, cells can also exhibit adaptive responses to drug-induced stress, allowing a subpopulation of cells to survive treatment. oup.comscielo.br

One such adaptive response is the formation of persister cells . mdpi.com Persister cells are a small fraction of a microbial or cancer cell population that are transiently tolerant to high doses of drugs. mdpi.comasm.org They are not genetically resistant but exist in a dormant or slow-growing state that makes them less susceptible to drugs that target actively proliferating cells. mdpi.comasm.org After the drug is removed, these persister cells can resume growth and repopulate the tumor. mdpi.com Mitomycin C has been shown to be effective against persister cells of some bacteria, like Klebsiella pneumoniae, by cross-linking their DNA, a process that can occur even in dormant cells. nih.govpreprints.org However, the formation of persister cells in response to antineoplastic agents like mitomycin C has also been observed in bacteria, contributing to treatment tolerance. mdpi.com

Another adaptive response involves the induction of cellular stress response pathways. oup.com Exposure to low, non-toxic doses of a genotoxic agent can sometimes make cells more resistant to subsequent higher doses of the same or another agent, a phenomenon known as an adaptive response . scielo.brresearchgate.net This response can be triggered by various stressors, including DNA damaging agents and reactive oxygen species. nih.govplos.org For example, low doses of quercetin (B1663063) have been shown to induce an adaptive response in V79 Chinese hamster cells, making them more resistant to the chromosomal damage caused by a subsequent challenge with mitomycin C. researchgate.net This suggests that pre-exposure to certain compounds can activate protective mechanisms that mitigate the toxicity of this compound. The induction of the RpoS regulon in E. coli in response to mitomycin C-induced reactive oxygen species is another example of an adaptive response that contributes to cell survival. nih.gov

Biosynthesis of Mitomycin F and Its Genetic Engineering

Identification of Biosynthetic Precursors for Mitomycin F

The core structure of the mitomycins, known as the mitosane core, is assembled from three primary building blocks: 3-amino-5-hydroxy-benzoic acid (AHBA), D-glucosamine, and carbamoyl (B1232498) phosphate (B84403). nih.govwikipedia.org S-adenosyl methionine (SAM) serves as a crucial donor of methyl groups for subsequent modifications. nih.gov

3-amino-5-hydroxy-benzoic acid (AHBA): Isotope labeling studies have definitively established AHBA as the biogenetic precursor of the C7N unit that forms the methylbenzoquinone nucleus of the mitomycins. rsc.orgrsc.org This aromatic amino acid is synthesized through a variant of the aminoshikimate pathway. nih.govmedchemexpress.com

D-glucosamine: This amino sugar is a key precursor, incorporated as an intact unit. acs.org It is believed to provide the C6-C7 fragment that forms the pyrrolizidine (B1209537) ring system and, significantly, the nitrogen atom for the characteristic aziridine (B145994) ring. nih.govrsc.orgrsc.org

Carbamoyl Phosphate: The carbamoyl group found at the C-10 position of the mitosane core is derived from carbamoyl phosphate. wikipedia.org Feeding studies using labeled precursors have suggested that L-citrulline is a more direct precursor than L-arginine for this moiety. nih.gov Carbamoyl phosphate itself is an important metabolic intermediate involved in pyrimidine (B1678525) biosynthesis and the urea (B33335) cycle. wikipedia.orgresearchgate.net

S-adenosyl methionine (SAM): SAM is the universal biological methyl group donor, synthesized from methionine and ATP. nih.govyoutube.com In mitomycin biosynthesis, it provides the methyl groups for the O-methoxy functionalities. nih.govnih.gov Critically for the formation of this compound, SAM is the substrate for the N-methylation of the aziridine ring of its immediate precursor, Mitomycin A. nih.gov

| Precursor | Origin/Biosynthesis | Contribution to this compound Structure |

|---|---|---|

| 3-amino-5-hydroxy-benzoic acid (AHBA) | Aminoshikimate Pathway | Forms the benzoquinone core (C7N unit) rsc.orgrsc.org |

| D-glucosamine | Hexosamine Biosynthesis Pathway | Forms the pyrrolizidine ring and provides the aziridine nitrogen nih.govrsc.org |

| Carbamoyl Phosphate | From L-citrulline/L-arginine | Source of the C-10 carbamoyl group wikipedia.orgnih.gov |

| S-adenosyl methionine (SAM) | From Methionine and ATP | Donates methyl groups for O-methylation and the aziridine N-methylation nih.govnih.gov |

Elucidation of Enzymatic Steps in this compound Biosynthesis

While the complete enzymatic sequence for mitomycin biosynthesis is not fully resolved, key steps have been characterized through in vitro studies and genetic analysis. The pathway involves the initial formation of the mitosane core followed by a series of tailoring reactions.

The assembly of the mitosane core begins with the activation and condensation of the primary precursors. In vitro characterization has identified three crucial proteins in the early stages:

MitE (Acyl-AMP Ligase): This enzyme activates AHBA by loading it onto the acyl carrier protein, MmcB, in an ATP-dependent reaction. nih.gov

MmcB (Acyl Carrier Protein): This protein carries the activated AHBA intermediate. nih.gov

MitB (Glycosyltransferase): MitB then catalyzes the glycosylation of the AHBA-MmcB complex using uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc), generating a key intermediate that contains all the carbon and nitrogen atoms required for the mitosane core. nih.gov

Following the formation of the initial mitosane structure, a series of tailoring enzymes modify the scaffold to produce the various mitomycin analogues. These steps include hydroxylations, transaminations, O-methylations, and the formation of the aziridine ring. wikipedia.org

The final and defining step in the biosynthesis of this compound is the N-methylation of the aziridine ring of Mitomycin A. This reaction is catalyzed by a specific S-adenosylmethionine-dependent N-methyltransferase. nih.gov Genetic and biochemical studies have identified this enzyme as MitN . The enzyme MitN was shown to convert Mitomycin A into this compound in vitro, confirming its role in this terminal biosynthetic step. nih.gov

| Enzyme/Protein | Enzyme Class | Function |

|---|---|---|

| AHBA Synthase | Synthase/Lyase | Catalyzes the final aromatization step to form the AHBA precursor wikipedia.orgnih.gov |

| MitE | Acyl-AMP Ligase | Activates and loads AHBA onto the MmcB carrier protein nih.gov |

| MmcB | Acyl Carrier Protein | Carries the activated AHBA intermediate nih.gov |

| MitB | Glycosyltransferase | Condenses the AHBA intermediate with a glucosamine (B1671600) derivative nih.gov |

| MitN | Aziridine N-methyltransferase | Catalyzes the N-methylation of Mitomycin A's aziridine ring to form this compound, using SAM as the methyl donor nih.gov |

Genetic Loci and Gene Clusters Involved in this compound Production

The genes responsible for the production of mitomycins are organized into a large, contiguous biosynthetic gene cluster (BGC). In the producing organism Streptomyces lavendulae, this cluster spans approximately 55 kilobases and contains 47 distinct genes that govern the biosynthesis, regulation, and export of the antibiotic. nih.govnih.govsigmaaldrich.com

The cluster contains genes encoding the enzymes required for the synthesis of the AHBA precursor, the assembly of the mitosane core, and the subsequent tailoring reactions. nih.govsigmaaldrich.com For instance, genes homologous to those in the shikimate pathway are present for AHBA formation, and genes like mitE and mitB encode the enzymes for the initial condensation steps. nih.gov

Crucially, the gene cluster contains mitN, which encodes the aziridine N-methyltransferase responsible for the conversion of Mitomycin A to this compound. nih.gov The presence of this gene within the cluster is a key determinant for the production of N-methylated mitomycins like this compound and Porfiromycin. The cluster also includes genes for self-resistance, such as a putative translocase system, which protects the producing organism from the cytotoxic effects of the antibiotic it synthesizes. nih.gov Additionally, regulatory genes are present within the cluster, which control the expression of the biosynthetic genes. sigmaaldrich.com

| Gene | Proposed Function | Relevance to this compound |

|---|---|---|

| mitA | AHBA synthase component | Involved in the synthesis of the core AHBA precursor nih.govnih.gov |

| mitB | Glycosyltransferase | Catalyzes the key condensation of AHBA and D-glucosamine precursors nih.gov |

| mitE | Acyl-AMP Ligase | Activates AHBA for condensation nih.gov |

| mitN | Aziridine N-methyltransferase | Directly catalyzes the final step in this compound biosynthesis from Mitomycin A nih.gov |

Directed Biosynthesis and Mutasynthesis for the Generation of Novel this compound Analogues

The understanding of the mitomycin biosynthetic pathway and its genetic basis has opened avenues for the creation of novel analogues through genetic engineering techniques such as directed biosynthesis and mutasynthesis. researchgate.net

Directed biosynthesis involves supplementing the fermentation medium of the producing organism with synthetic precursors or substrate analogues, which can then be incorporated by the biosynthetic machinery to produce modified compounds. For mitomycins, this approach has been successfully used to generate new analogues by feeding various primary amines to Streptomyces caespitosus cultures, resulting in the production of mitomycins with novel substitutions at the C7 position. nih.govjst.go.jp

Mutasynthesis and related genetic engineering techniques involve the targeted inactivation or modification of genes within the biosynthetic cluster. This can lead to the accumulation of biosynthetic intermediates or the creation of strains that can process exogenously supplied synthetic intermediates into new "mutasynthons." A clear example relevant to this compound is the targeted deletion of the mitN gene in S. lavendulae. nih.gov The resulting mutant strain was unable to perform the N-methylation of the aziridine ring, leading to the cessation of this compound production and the accumulation of its precursor, 9-epi-mitomycin C. nih.gov This experiment not only confirmed the function of the MitN enzyme but also demonstrated a powerful strategy for manipulating the final output of the biosynthetic pathway. Such genetically engineered strains could potentially be used to produce novel N-substituted analogues by introducing other N-alkyltransferase enzymes or by chemical modification of the accumulated precursors.

Pharmacodynamic Studies of Mitomycin F in Experimental Systems

Concentration-Dependent Biological Effects of Mitomycin F (e.g., DNA cross-linking, cytotoxicity)

Specific studies quantifying the concentration-dependent effects of this compound on DNA cross-linking and cytotoxicity in cell lines were not identified in the reviewed literature. While the general mechanism for mitomycins involves bioreductive activation to form DNA interstrand crosslinks (ICLs), which are considered the primary cytotoxic lesions, the precise efficiency and concentration-response curve for this compound are not detailed. nih.gov Research into related compounds like Mitomycin C has established clear dose-dependent cytotoxicity and DNA damage, but this data cannot be directly extrapolated to this compound. nih.gov Without dedicated experimental data, a quantitative analysis of this compound's concentration-dependent biological effects remains unavailable.

| Cell Line | IC₅₀ (Concentration) | Assay Method | Exposure Time |

|---|---|---|---|

| No specific data available in the searched literature. |

Time-Dependent Cellular Responses to this compound Exposure

Information regarding the time-course of cellular responses following exposure to this compound is not available in the searched scientific reports. Studies on other mitomycins have investigated cellular responses over time, including the induction of apoptosis and cell cycle arrest, noting that these effects can be time-dependent. researchgate.netnih.gov However, no equivalent research detailing the kinetics of these processes—such as the onset of apoptosis or the specific timing of cell cycle phase arrest after treatment with this compound—could be located.

| Cell Line | Time Point | Observed Cellular Response (e.g., % Apoptosis, Cell Cycle Phase Arrest) |

|---|---|---|

| No specific data available in the searched literature. |

In Vitro Pharmacodynamic Modeling of this compound Activity

No studies presenting in vitro pharmacodynamic models for this compound were found. Pharmacodynamic modeling is used to quantitatively describe the relationship between drug concentration and its pharmacological effect, often yielding parameters such as Emax (maximum effect) and EC₅₀ (concentration for 50% of maximal effect). mdpi.com While such models are crucial for understanding and predicting a drug's activity, the necessary experimental data for this compound to construct these models have not been published in the available literature.

Ex Vivo Analysis of this compound Activity in Tissues

There is a lack of published research on the ex vivo analysis of this compound activity in tissue samples. Ex vivo systems, which use fresh tissue slices or biopsies, provide a valuable platform for assessing a drug's effect in a more physiologically relevant context than cell culture, bridging the gap between in vitro and in vivo studies. nih.govmdpi.com However, no reports of such methodologies being applied to study the effects of this compound on human or animal tissues were identified.

Advanced Methodologies in Mitomycin F Research

Omics Technologies in Response to Mitomycin F Exposure

The cellular response to this compound is a complex process involving widespread changes in gene and protein expression. 'Omics' technologies, such as genomics and proteomics, coupled with bioinformatics, have been instrumental in dissecting these intricate response pathways.

Gene Expression and Gene Ontology Analysis:

Transcriptomic profiling using techniques like microarray and RNA-sequencing has been employed to identify genes that are differentially expressed upon exposure to mitomycins. For instance, studies on the related compound Mitomycin C have revealed significant alterations in gene expression in various cell types. In human endothelial cells, exposure to Mitomycin C led to changes in the expression of genes involved in DNA repair, such as DDB1, ERCC4, and ERCC5. mdpi.com A study on murine prefrontal cortex and hippocampal regions showed that Mitomycin C treatment resulted in profound, sex-specific changes in gene expression profiles, with a more significant response observed in female mice. semanticscholar.org

Gene Ontology (GO) analysis is a crucial bioinformatic tool used to categorize and interpret the large datasets generated from transcriptomic studies. This approach helps in understanding the biological processes, molecular functions, and cellular components that are significantly affected by the compound. For example, in ovarian cancer cells, GO analysis of genes differentially expressed after Mitomycin C treatment under normoxic conditions pointed towards an impact on ribosome biogenesis and rRNA processing. frontiersin.org In contrast, under hypoxic conditions, the response shifted towards pathways involving the extracellular matrix. frontiersin.org Further analysis has also highlighted the downregulation of genes associated with the Notch signaling pathway and dopaminergic neurogenesis in response to Mitomycin C. semanticscholar.org

Table 1: Gene Ontology (GO) Enrichment Analysis of Differentially Expressed Genes in Response to Mitomycin C

| Biological Process | Cellular Component | Molecular Function |

| Ribosome biogenesis frontiersin.org | Preribosomal component frontiersin.org | DNA-binding transcription factor binding frontiersin.org |

| rRNA processing frontiersin.org | Extracellular matrix frontiersin.org | |

| Positive regulation of Notch signaling pathway semanticscholar.org | ||

| Neural crest cell differentiation semanticscholar.org | ||

| Dopaminergic neurogenesis semanticscholar.org | ||

| Oxidative phosphorylation semanticscholar.org |

Structural Biology Techniques for Investigating this compound-DNA Interactions and Enzyme Complexes

Understanding the precise molecular interactions between this compound, its target DNA, and the enzymes involved in its activation and repair is fundamental to elucidating its mechanism of action. Structural biology techniques provide atomic-level details of these interactions.

X-ray Crystallography and NMR Spectroscopy:

X-ray crystallography has been pivotal in determining the three-dimensional structures of mitomycins and their complexes. numberanalytics.com It has been used to resolve the absolute configuration of Mitomycin C and to characterize enzyme-ligand complexes, such as the Mitomycin-7-O-methyltransferase (MmcR) involved in its biosynthesis. scirp.orgnih.gov The crystal structure of MmcR in complex with S-adenosylhomocysteine (SAH) and Mitomycin A (a related mitomycin) has provided insights into the enzyme's active site and its mechanism of methylation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy complements X-ray crystallography, particularly for studying molecules in solution and for characterizing the structure of DNA adducts. nih.gov NMR has been used to characterize the covalent adducts formed between mitomycins and deoxyguanosine residues in DNA. pnas.org These studies have revealed how mitomycins bind to the minor groove of DNA and form cross-links, providing a structural basis for their cytotoxic effects. acs.orgacs.org

Table 2: Structural Biology Techniques in Mitomycin Research

| Technique | Application | Key Findings |

| X-ray Crystallography | Determining the 3D structure of mitomycins and enzyme complexes. numberanalytics.comscirp.orgnih.gov | Resolved the absolute configuration of Mitomycin C. scirp.org Characterized the active site of MmcR, a key biosynthetic enzyme. nih.gov |

| NMR Spectroscopy | Characterizing mitomycin-DNA adducts in solution. nih.govpnas.orgacs.org | Confirmed the formation of covalent cross-links between mitomycins and guanine (B1146940) residues in the DNA minor groove. acs.orgacs.org |

High-Throughput Screening Platforms for Identifying Potent this compound-like Compounds

The discovery of new and more effective anticancer agents is a major goal of pharmaceutical research. High-throughput screening (HTS) platforms have revolutionized this process by enabling the rapid screening of vast libraries of chemical compounds for their biological activity.

HTS assays are used to identify compounds that exhibit similar or improved activity compared to existing drugs like Mitomycin C. researchgate.netaacrjournals.org For example, a quantitative HTS (qHTS) of over 1,900 oncology drugs against bladder cancer cell lines identified several promising compounds, including known agents like Mitomycin C and novel candidates. researchgate.netaacrjournals.org These screens typically measure cell proliferation or cytotoxicity using ATP-based readouts. researchgate.net The use of 3D spheroid models in HTS is becoming more common as they better mimic the tumor microenvironment. moleculardevices.com HTS can also be combined with time-lapse microscopy to screen for compounds that induce specific cellular events like apoptosis. nih.gov

Computational Chemistry and Molecular Modeling for this compound Design and Interaction Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These methods allow for the rational design of new drug candidates and provide detailed predictions of their interactions with biological targets.

Molecular Docking and DFT Studies:

Molecular docking simulations are used to predict the binding modes and affinities of small molecules, like mitomycin derivatives, to their protein or DNA targets. researchgate.netacse.science These studies can provide insights into the specific interactions that stabilize the drug-target complex, guiding the design of more potent inhibitors. For instance, computational studies have been used to model the interaction of mitomycin analogues with DNA, helping to explain their sequence specificity and cross-linking capabilities. acs.org

Density Functional Theory (DFT) calculations are employed to investigate the electronic properties and reactivity of molecules. rsc.org DFT has been used to study the bioreductive activation of mitomycins, a critical step for their cytotoxic activity. nih.gov These computational approaches, often used in conjunction with experimental data, provide a deeper understanding of the structure-activity relationships of mitomycins and facilitate the design of new analogues with improved therapeutic properties. acs.org

Advanced Imaging Techniques for Cellular Response Analysis to this compound

Visualizing the cellular response to drug treatment in real-time and at high resolution is crucial for understanding the dynamic processes involved. Advanced imaging techniques have provided powerful tools to observe the effects of mitomycins on cell morphology, proliferation, and specific molecular events.

Fluorescence and Live-Cell Imaging:

Fluorescence microscopy is widely used to visualize specific cellular components and processes. numberanalytics.com In the context of mitomycin research, fluorescent dyes are used to stain cell nuclei to observe apoptosis-related changes, such as chromatin condensation. arvojournals.org Techniques like the TUNEL assay utilize fluorescence to detect DNA fragmentation, a hallmark of apoptosis. arvojournals.org The Comet assay, visualized by fluorescence microscopy, is another method used to quantify DNA damage induced by agents like Mitomycin C. nih.govkoreamed.org

Live-cell imaging allows for the continuous monitoring of cellular events over time. numberanalytics.comresearchgate.net This technique has been used to track cell migration and proliferation in real-time following treatment with Mitomycin C, providing insights into its anti-proliferative effects. researchgate.netnews-medical.net Advanced methods, such as those using fluorescent labels that blink at different rates, are being developed to allow for the simultaneous tracking of multiple molecular signals within a single cell. electronicsforu.com Other advanced techniques like confocal microscopy, electron microscopy, and atomic force microscopy offer even higher resolution imaging of cellular structures and responses. numberanalytics.comnih.gov

Q & A

Basic: What experimental methodologies are recommended to determine Mitomycin F’s mechanism of action in DNA alkylation?

Methodological Answer:

To study this compound’s DNA alkylation mechanism, use in vitro DNA-binding assays (e.g., electrophoretic mobility shift assays) combined with mass spectrometry to identify adduct formation . Include negative controls (e.g., non-reactive analogs) to isolate this compound-specific effects. For reproducibility, document reagent purity, buffer conditions, and incubation times in detail, adhering to standardized protocols for alkylation studies .

Basic: How should researchers optimize dose-response studies for this compound to balance cytotoxicity and therapeutic efficacy?

Methodological Answer:

Design dose-response experiments using logarithmic concentration gradients (e.g., 0.1–100 µM) across multiple cell lines. Employ viability assays (MTT or ATP-based) and apoptosis markers (Annexin V/PI). Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Validate findings with orthogonal methods, such as clonogenic assays .

Advanced: How can contradictory data on this compound’s hypoxia-selective activation be resolved across studies?

Methodological Answer:

Analyze discrepancies by comparing experimental conditions:

- Hypoxia induction methods : Chemical (e.g., CoCl₂) vs. physical (low-oxygen chambers) may yield differing reductase activity .

- Metabolite detection : Use LC-MS/MS to quantify reduced intermediates (e.g., mitosene) under varying oxygen levels .

- Statistical rigor : Apply meta-analysis frameworks to aggregate data, addressing heterogeneity via subgroup analysis (e.g., cell type, exposure duration) .

Advanced: What strategies mitigate off-target effects in this compound studies involving multidrug-resistant cancer models?

Methodological Answer:

- Pharmacokinetic profiling : Measure intracellular drug accumulation via HPLC to distinguish resistance mechanisms (e.g., efflux pumps vs. metabolic inactivation) .

- Combinatorial screens : Pair this compound with ABC transporter inhibitors (e.g., verapamil) to isolate efflux-related resistance .

- CRISPR-Cas9 knockout models : Validate target specificity by deleting suspected off-target genes (e.g., NQO1) .

Basic: What analytical techniques are critical for assessing this compound’s stability in physiological buffers?

Methodological Answer:

Use accelerated stability testing (e.g., 25°C, 40°C, 60°C) with UV-Vis spectroscopy to monitor degradation kinetics. Pair with HPLC-UV to identify breakdown products. For pH-dependent stability, conduct experiments across physiological pH (6.5–7.4) and validate with NMR structural analysis .

Advanced: How can researchers model this compound’s tumor penetration in 3D organoid systems?

Methodological Answer:

- Organoid validation : Confirm tissue architecture via histology and hypoxia markers (e.g., HIF-1α staining) .

- Drug penetration assays : Use fluorescently tagged this compound analogs and confocal microscopy for spatial quantification .

- Computational modeling : Apply finite element analysis to simulate diffusion gradients and predict therapeutic thresholds .

Basic: What statistical approaches are appropriate for analyzing this compound’s synergistic effects in combination therapies?

Methodological Answer:

Calculate synergy scores using the Chou-Talalay method (Combination Index) or Bliss independence model. Validate with isobolograms and dose-reduction matrices. Ensure replicates (n ≥ 3) and account for variability using ANOVA with post-hoc corrections .

Advanced: How can epigenetic modifications influence this compound resistance, and how are these studied experimentally?

Methodological Answer:

- Epigenetic profiling : Perform ChIP-seq for histone modifications (e.g., H3K27ac) or methylation-specific PCR to identify resistance-linked loci .

- Functional assays : Treat resistant lines with demethylating agents (e.g., 5-azacytidine) and reassess this compound sensitivity .

- Single-cell RNA-seq : Resolve heterogeneity in epigenetic responses across cell populations .

Basic: What criteria ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

Methodological Answer:

- Animal models : Standardize strain, age, and metabolic status (e.g., fasting conditions) .

- Sampling protocols : Define timepoints based on prior half-life data and use LC-MS/MS for plasma/tissue quantification .

- Data reporting : Adhere to ARRIVE guidelines for animal studies, including attrition rates and outlier justification .

Advanced: How do researchers validate this compound’s metabolite activity in complex biological matrices?

Methodological Answer:

- Metabolite isolation : Use solid-phase extraction followed by high-resolution mass spectrometry (HRMS) for structural elucidation .

- Functional validation : Test purified metabolites in target assays (e.g., topoisomerase inhibition) and compare to parent compound .

- Data sharing : Deposit raw spectra in public repositories (e.g., MetaboLights) with FAIR-compliant metadata .

Key Considerations for Researchers

- Data Integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

- Conflict Resolution : Address contradictory findings through open-access publication of negative data .

- Ethical Compliance : Document animal/human subject protocols in line with institutional review boards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.